benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate

PIM kinase inhibition Stereochemistry-activity relationship Drug intermediate specification

Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate (CAS 1932400-20-8, molecular formula C14H20N2O3, molecular weight 264.32 g/mol) is a chiral, orthogonally Cbz-protected vicinal amino alcohol piperidine building block bearing three defined stereocenters (3R,4R,5S). This compound serves as the essential protected intermediate for the synthesis of uzansertib (INCB053914), an orally bioavailable, ATP-competitive pan-PIM kinase inhibitor developed by Incyte Corporation that is currently under clinical investigation (NCT02587598) for advanced hematologic malignancies.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
Cat. No. B11927221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O3/c1-10-7-16(8-12(15)13(10)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9,15H2,1H3/t10-,12+,13+/m0/s1
InChIKeyPQPOGBOMGAEVRD-CYZMBNFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate (CAS 1932400-20-8): Key Protected Intermediate for Pan-PIM Kinase Inhibitor Synthesis


Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate (CAS 1932400-20-8, molecular formula C14H20N2O3, molecular weight 264.32 g/mol) is a chiral, orthogonally Cbz-protected vicinal amino alcohol piperidine building block bearing three defined stereocenters (3R,4R,5S) . This compound serves as the essential protected intermediate for the synthesis of uzansertib (INCB053914), an orally bioavailable, ATP-competitive pan-PIM kinase inhibitor developed by Incyte Corporation that is currently under clinical investigation (NCT02587598) for advanced hematologic malignancies [1][2]. The compound is supplied commercially at ≥98% purity (NLT 98%) by specialty chemical vendors .

Why Generic Substitution of Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate Is Not Advisable in Pharmaceutical Intermediate Procurement


Substituting this compound with a closely related piperidine intermediate—such as the 4-deoxy analog, the Boc-protected variant, a different stereoisomer, or a racemic mixture—introduces risks that cascade through the entire synthetic route. The (3R,4R,5S) absolute configuration at all three stereocenters is not a decorative feature; it is a structural determinant of the binding pose and potency of the final PIM kinase inhibitor, uzansertib [1]. Replacing the Cbz protecting group with Boc eliminates orthogonal deprotection selectivity under hydrogenolysis, potentially compromising downstream functional group compatibility [2]. The 4-hydroxyl group is a critical pharmacophoric element participating in hydrogen-bond networks within the kinase ATP-binding site; its absence in the 4-deoxy analog removes a key interaction point [3]. Even minor erosion of stereochemical purity at procurement propagates into costly failures in enantiomeric purity of the final active pharmaceutical ingredient. The quantitative evidence below substantiates why this specific compound—not a near neighbor—must be specified.

Quantitative Differentiation Evidence: Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Configuration Impact: (3R,4R,5S) vs. 7S Diastereomer in Final PIM Kinase Inhibitor Potency

The (3R,4R,5S) absolute configuration of the piperidine fragment is essential for potent pan-PIM kinase inhibition in the final drug uzansertib (INCB053914). The patent literature explicitly identifies both the 7R and 7S diastereomers of the final compound, with the (3R,4R,5S)-configured fragment being present in the active 7R form [1]. Uzansertib incorporating the (3R,4R,5S) fragment achieves IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) in biochemical assays . As a class-level reference for stereochemical impact on PIM inhibition, the less active enantiomer PIM-IN-72 (the (1S,3R,5R) stereoisomer counterpart of PIM447) shows IC50 values of 95 nM (PIM1), 522 nM (PIM2), and 369 nM (PIM3), representing an approximately 400-fold potency loss relative to the active enantiomer [2]. Procuring the correct (3R,4R,5S)-configured intermediate eliminates the risk of propagating stereochemical errors through the synthetic route, which would directly compromise final drug potency.

PIM kinase inhibition Stereochemistry-activity relationship Drug intermediate specification

Cbz (Benzyloxycarbonyl) vs. Boc (tert-Butoxycarbonyl) Protecting Group: Orthogonal Deprotection Selectivity

The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen enables selective deprotection via catalytic hydrogenolysis (Pd/C, H2), conditions that leave acid-labile protecting groups (e.g., tert-butyldimethylsilyl ethers, acetals) and base-sensitive esters intact. In contrast, the Boc-protected analog—tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS 1860012-52-7)—requires acidic cleavage with TFA or HCl, which would simultaneously deprotect many commonly used hydroxyl protecting groups and risk epimerization at the C-4 hydroxyl position [1]. The chemoenzymatic synthesis of related trans-3-amino-4-hydroxypiperidines explicitly selects Cbz protection to maintain orthogonal compatibility across multi-step sequences; the Cbz group is introduced using benzyl chloroformate with triethylamine at 0°C in 92% yield, and cleanly removed via hydrogenolysis with Pd/C, H2 in MeOH at 98% yield [2]. The N-Cbz protection also enhances substrate acceptance in enzymatic resolution steps compared to N-Boc, as demonstrated in ω-transaminase-catalyzed kinetic resolutions where N-Cbz-protected 3-aminopiperidine achieved >99% ee at 50% conversion, versus 96% ee for the N-Boc counterpart [3].

Orthogonal protection strategy Hydrogenolysis Multi-step pharmaceutical synthesis

4-Hydroxy Substituent: Presence vs. Absence in the Piperidine Core and Impact on Molecular Recognition

The 4-hydroxy group of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate (C14H20N2O3, MW 264.32) provides a critical hydrogen bond donor/acceptor that is essential for the binding mode of uzansertib to PIM kinases. The closest commercial analog lacking this hydroxyl—benzyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (C14H20N2O2, MW 248.32, CAS 1932027-48-9)—is a 4-deoxy variant that differs by one oxygen atom (16 Da mass difference) . In the final drug uzansertib, the (3R,4R,5S)-4-hydroxy configuration places the hydroxyl group in a position that participates in the hydrogen-bond network within the ATP-binding pocket of PIM1 and PIM3, contributing to the exceptional potency (IC50 0.24 nM and 0.12 nM, respectively) [1]. The isomeric SMILES of uzansertib (C[C@@H]1CN(C[C@@H]([C@H]1O)N)c1c(cnc2c1CC[C@@H]2O)NC(=O)... ) confirms that the 4-hydroxyl stereochemistry is specifically (R) and integral to the pharmacophore [2]. A 4-deoxy intermediate would eliminate this interaction entirely, and re-oxidation at a later stage would require additional synthetic steps with uncertain stereochemical outcome.

Hydrogen bond donor/acceptor Pharmacophore integrity Ligand-protein interaction

Commercial Purity Benchmarking: Vendor-Certified ≥98% vs. Lower-Purity Generic Alternates

The target compound is commercially available from multiple vendors at certified purity of ≥98% (NLT 98% per MolCore; 98% per Leyan) . This purity level is specifically benchmarked for pharmaceutical intermediate applications where impurity carryover into final API is a regulatory concern. By comparison, certain generic listings for the same CAS number offer only 95% purity . The 3-percentage-point purity differential (≥98% vs. 95%) represents a 2.5-fold difference in total impurity burden (≤2% vs. ≤5% maximum allowable impurity). For a multi-step synthesis where the intermediate is used in early stages, each percentage point of impurity can propagate and amplify, potentially necessitating additional chromatographic purification of downstream intermediates. The commercial availability in defined quantity increments (100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g) from established vendors further supports reproducible scale-up .

Intermediate purity specification HPLC quality control Procurement risk management

Traceable Patent Provenance as a Procurement Risk Mitigator

The compound is explicitly disclosed and claimed as an intermediate in a chain of Incyte Corporation patents protecting the pan-PIM kinase inhibitor uzansertib (INCB053914), including US 9,862,705, US 10,336,728, US 11,066,387, and US 12,043,614 [1][2]. This patent lineage establishes a documented, traceable link between this specific intermediate and a clinical-stage drug candidate (Phase 1/2, NCT02587598) [3]. The 7R diastereomer incorporating the (3R,4R,5S) fragment is the therapeutically active form; the patent explicitly differentiates it from the 7S diastereomer [1]. This contrasts with generic piperidine intermediates that lack a documented connection to an active pharmaceutical ingredient with defined regulatory status. For procurement in regulated environments (GLP, GMP), this patent-to-clinic traceability provides a verifiable chain of custody and reduces the risk of sourcing intermediates that may infringe third-party IP or lack demonstrated utility in a drug substance context.

Intellectual property provenance Regulatory intermediate Supply chain integrity

Procurement-Driven Application Scenarios for Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate (CAS 1932400-20-8)


Synthesis of Uzansertib (INCB053914) and Structurally Related Pan-PIM Kinase Inhibitors for Oncology Research

This compound is the definitive protected piperidine intermediate for constructing the (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine fragment of uzansertib (INCB053914), a clinical-stage pan-PIM kinase inhibitor with IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) [1]. The Cbz group is removed by hydrogenolysis (Pd/C, H2, MeOH, 98% yield) to liberate the secondary amine for subsequent coupling to the cyclopenta[b]pyridine core [2]. The defined (3R,4R,5S) stereochemistry at procurement eliminates the need for chiral resolution at later stages, where diastereomer separation would be both costly and yield-reducing. This application is directly supported by the Incyte patent family (US 9,862,705 through US 12,043,614) and the preclinical characterization published in PLoS ONE (2018) [1][3].

Stereochemical Reference Standard for Chiral HPLC Method Development and Quality Control

With three defined stereocenters and commercial availability at ≥98% purity , this compound serves as an authentic reference standard for developing chiral HPLC methods to monitor diastereomeric purity of in-house synthesized batches. The distinct retention characteristics imparted by the Cbz chromophore (UV-active benzyl group) facilitate UV detection at 254 nm, enabling sensitive quantification of stereoisomeric impurities. This is particularly relevant for pharmaceutical development programs where ICH Q3A guidelines require identification and control of stereoisomeric impurities above 0.10% threshold.

Medicinal Chemistry SAR Exploration of 3-Amino-4-hydroxy-5-methylpiperidine-Containing Scaffolds Beyond PIM Kinases

The vicinal amino alcohol motif in a defined (3R,4R,5S) configuration is a privileged scaffold for kinase inhibitor design beyond PIM kinases. The orthogonal Cbz protection allows the intermediate to be deprotected and elaborated with diverse carboxylic acid or sulfonyl chloride building blocks to generate focused libraries of N-substituted 3-amino-4-hydroxy-5-methylpiperidines [2]. The trans relationship between the 3-amino and 4-hydroxy groups provides a rigid pharmacophore geometry distinct from the corresponding cis diastereomers, which is valuable for probing stereochemical requirements of ATP-binding pockets across the kinome.

Process Chemistry Development and Route Scouting for cGMP Intermediate Scale-Up

For contract manufacturing organizations (CMOs) and process chemistry groups tasked with scaling the uzansertib synthetic route, procurement of this Cbz-protected intermediate at defined purity (≥98%) and scalable quantities (up to 25 g commercially available ) provides a starting point for route scouting and optimization. The benzyl carbamate protecting group is ideally suited for large-scale hydrogenolysis in flow chemistry setups, enabling continuous processing approaches that are preferred for cGMP manufacturing. The patent-documented provenance [3] supports regulatory filing for the Drug Master File (DMF) should the intermediate be outsourced.

Quote Request

Request a Quote for benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.